![molecular formula C14H10Br4 B11969084 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene CAS No. 5405-28-7](/img/structure/B11969084.png)
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Br4 It is a brominated derivative of benzene, characterized by the presence of multiple bromine atoms attached to the benzene ring and an ethyl group
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method includes the bromination of 1,4-dibromobenzene followed by further bromination to introduce additional bromine atoms at specific positions on the benzene ring and ethyl group. The reaction conditions often involve the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with brominated aromatic structures.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene can be compared with other brominated benzene derivatives such as:
1,4-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Contains both bromine and chlorine atoms, offering different reactivity and applications.
1,2-Dibromo-4-(4-bromophenyl)benzene: Another brominated derivative with a different substitution pattern.
Eigenschaften
CAS-Nummer |
5405-28-7 |
|---|---|
Molekularformel |
C14H10Br4 |
Molekulargewicht |
497.8 g/mol |
IUPAC-Name |
1-bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Br4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChI-Schlüssel |
QDTHKFDPVVIAGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


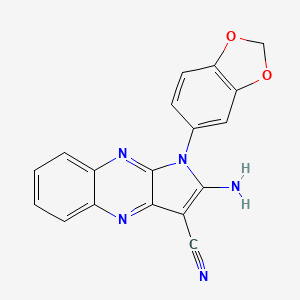
![5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969013.png)

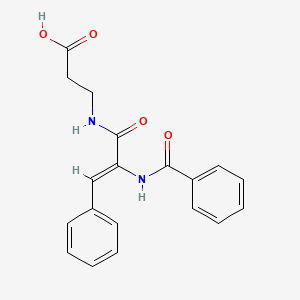
![Benzyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969029.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11969041.png)
![Diethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969047.png)
![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)

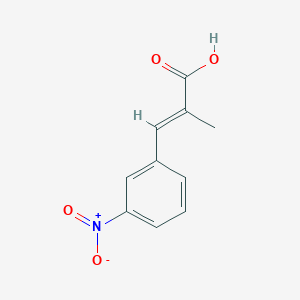
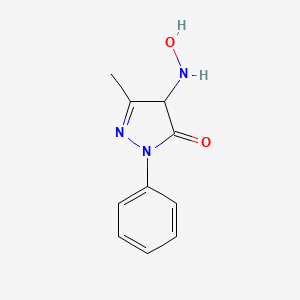
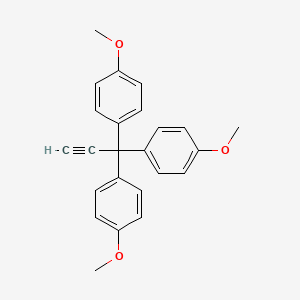
![(2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11969093.png)
